Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

Descripción

BenchChem offers high-quality Ethyl 4-acetyl-2-amino-5-methyl-3-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-acetyl-2-amino-5-methyl-3-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

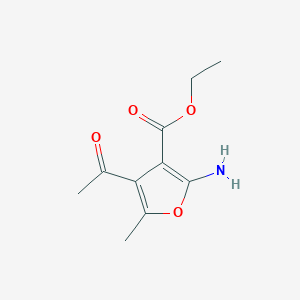

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-14-10(13)8-7(5(2)12)6(3)15-9(8)11/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRWMYACLRWEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C(=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364515 | |

| Record name | ethyl 4-acetyl-2-amino-5-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99076-38-7 | |

| Record name | ethyl 4-acetyl-2-amino-5-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Amino Imino Tautomerism

This form of tautomerism involves the migration of a proton from the C2-amino group to the furan (B31954) ring's nitrogen atom (if it were a different heterocycle) or, more relevantly here, to the ring's oxygen, which is unlikely, or to the imine nitrogen in the tautomer. The equilibrium is between the 2-aminofuran (amino form) and a corresponding 2-iminodihydrofuran (imino form).

Computational studies, particularly using Density Functional Theory (DFT), on related heterocyclic systems like 2-aminothiazole, 2-amino-2-oxazoline, and aminopyrimidines consistently indicate that the amino tautomer is significantly more stable than the imino form in the gas phase. researchgate.netresearchgate.netjocpr.com The preference for the amino form is often substantial, with energy differences that can exceed 5 kcal/mol. rsc.org This stability is attributed to the preservation of the aromaticity or favorable conjugation within the heterocyclic ring, which is disrupted in the imino form. While solvent effects can shift the equilibrium, the amino form is generally predominant for simple 2-amino heterocycles. researchgate.netjocpr.com Therefore, it is expected that Ethyl 4-acetyl-2-amino-5-methyl-3-furoate exists almost exclusively as the amino tautomer under normal conditions.

Keto Enol Tautomerism

A second potential equilibrium is the keto-enol tautomerism involving the acetyl group at the C4 position. The acetyl group (keto form) can tautomerize to a vinyl alcohol (enol form), where the double bond is conjugated with the furan (B31954) ring.

For simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the stability of the enol form is significantly enhanced by factors such as intramolecular hydrogen bonding and extended conjugation. masterorganicchemistry.comyoutube.com In the case of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, the enol form could be stabilized by a hydrogen bond between the enolic hydroxyl group and the oxygen of the C3-ester carbonyl. This would create a different six-membered hydrogen-bonded ring.

Despite this potential stabilization, the primary amino form is already strongly stabilized by a resonance-assisted intramolecular hydrogen bond. bohrium.com The disruption of this highly favorable interaction would be required for the keto-enol tautomerization of the acetyl group to occur. Consequently, the keto form of the acetyl group is predicted to be the vastly predominant tautomer.

Table 2: Potential Tautomers of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

| Tautomer Type | Predominant Form | Justification |

| Amino-Imino | Amino form | Higher stability due to preserved conjugation of the furan ring. Supported by DFT studies on analogous heterocycles. researchgate.netrsc.org |

| Keto-Enol | Keto form (acetyl group) | The existing N-H···O=C hydrogen bond provides significant stabilization to the keto conformation, making enolization energetically unfavorable. researchgate.netbohrium.com |

Spectroscopic and Structural Elucidation of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

Conformational Analysis and Tautomerism Studies

The structural characteristics of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, particularly its conformational preferences and potential for tautomerism, are critical to understanding its chemical behavior and reactivity. While direct crystallographic or in-depth computational studies on this specific molecule are not extensively documented in the literature, a robust analysis can be constructed by examining structurally analogous compounds and applying fundamental principles of stereochemistry and electronic effects.

Conformational Analysis

The conformation of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is largely dictated by the spatial arrangement of its substituent groups—the amino, acetyl, and ethyl carboxylate moieties—around the central furan (B31954) ring. A key feature influencing its structure is the potential for intramolecular hydrogen bonding.

Studies on analogous heterocyclic systems, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, provide significant insights. researchgate.netnih.gov X-ray diffraction analysis of this thiophene (B33073) analogue reveals that the molecular conformation is stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the oxygen atom of the adjacent acetyl group (C=O). researchgate.netnih.gov This interaction forms a stable, planar, six-membered ring, often described with the graph set notation S(6). researchgate.net

Given the structural similarity, it is highly probable that Ethyl 4-acetyl-2-amino-5-methyl-3-furoate adopts a similar planar conformation. The hydrogen bond (N-H···O=C) would restrict the rotation of both the amino and acetyl groups, holding them coplanar with the furan ring. This planarity is further encouraged by the conjugated system that extends from the amino group, through the furan ring, to the acetyl and carboxylate groups.

The ethyl ester group is the most likely source of conformational flexibility. However, its orientation is expected to position the carbonyl group to maximize conjugation with the furan ring's π-system.

Table 1: Predicted Conformational Features of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

| Feature | Description | Basis of Prediction |

| Overall Geometry | Likely planar or near-planar arrangement of the furan ring and its substituents. | Analogy with thiophene derivatives; extended π-conjugation. researchgate.net |

| Key Interaction | Intramolecular hydrogen bond between the amino group (N-H) and the acetyl carbonyl oxygen (C=O). | Confirmed in structurally similar thiophene compounds. researchgate.netnih.govresearchgate.net |

| Resulting Motif | Formation of a stable six-membered pseudo-ring (S(6) graph set). | Hydrogen bonding pattern observed in analogous structures. researchgate.net |

| Rotational Restriction | Limited rotation around the C2-N and C4-C(acetyl) bonds due to hydrogen bonding and conjugation. | Fundamental principles of stereochemistry. |

Tautomerism Studies

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate can theoretically exist in several tautomeric forms due to the presence of labile protons. The most significant of these are amino-imino and keto-enol tautomerism.

Chemical Reactivity and Transformation of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

Electrophilic Substitution Reactions on the Furan (B31954) Ring

The furan nucleus is generally more susceptible to electrophilic attack than benzene, with reactions typically occurring at the C2 or C5 positions. youtube.com In the case of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, the furan ring is fully substituted, precluding direct electrophilic aromatic substitution reactions without the displacement of an existing group.

The directing effects of the present substituents are key to understanding this lack of reactivity.

Amino Group (C2): As a powerful activating group, it would strongly direct incoming electrophiles to the C3 and C5 positions.

Ethyl Carboxylate Group (C3): This electron-withdrawing group deactivates the ring and would direct incoming electrophiles to the C5 position.

Acetyl Group (C4): This is also an electron-withdrawing group, deactivating the ring and directing electrophiles to the C2 and C5 positions.

Methyl Group (C5): This is a weak activating group, directing electrophiles to the C2 and C4 positions.

The C5 position, a primary target for electrophiles in 2-aminofurans, is already occupied by a methyl group. researchgate.net The other positions (C2, C3, C4) are also substituted. Consequently, the molecule is generally inert to common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation under standard conditions. youtube.comfayoum.edu.eg Attempting such reactions under harsh conditions would likely lead to the degradation of the furan ring, which is known to be sensitive to strong acids and high temperatures. fayoum.edu.egintermediateorgchemistry.co.uk

Nucleophilic Reactions at the Ester and Acetyl Groups

The ester and acetyl functionalities serve as primary sites for nucleophilic attack.

The ethyl carboxylate group can undergo several characteristic reactions:

Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid. wikipedia.orgnih.gov Under basic conditions, hydrolysis of the ester bond is selective. nih.gov However, for some 2-aminofuran esters, alkaline hydrolysis can be more complex, potentially leading to the cleavage of the furan ring itself to form acyclic products like α-ketoglutaramic acid derivatives. nih.gov

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding the corresponding hydroxymethyl derivative at the C3 position.

Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents, would lead to the formation of a tertiary alcohol.

The acetyl group behaves as a typical ketone:

Reduction: It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), or to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: Reaction with certain reagents can lead to the formation of related acids, such as 2-furanyloxoacetic acid from 2-acetylfuran. wikipedia.org

Nucleophilic Addition: It can react with various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.

| Reaction Type | Reagent/Conditions | Functional Group | Product Type |

| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | Ethyl Furoate | Furoic Acid (potential ring opening with base) |

| Transesterification | R'OH, H⁺ or R'O⁻ | Ethyl Furoate | New Furoate Ester |

| Ester Reduction | LiAlH₄ then H₂O | Ethyl Furoate | 3-(Hydroxymethyl)furan |

| Ketone Reduction | NaBH₄, MeOH | Acetyl | 4-(1-Hydroxyethyl)furan |

| Grignard Reaction | R'MgX, then H₃O⁺ | Acetyl | Tertiary Alcohol |

Reactions Involving the Amino Functionality

The primary amino group at the C2 position is a versatile handle for further chemical modification.

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylamido derivatives. This reaction is common for aminofurans and related heterocyclic amines. researchgate.net

N-Alkylation: The amino group can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines can occur.

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imine (Schiff base) derivatives.

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would convert the primary amine to a diazonium salt. organic-chemistry.org While diazonium salts of aromatic amines are pivotal intermediates in reactions like the Sandmeyer and Schiemann reactions, heterocyclic diazonium salts, particularly those of electron-rich systems like furan, are often highly unstable and may decompose rapidly, even at low temperatures. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagent/Conditions | Functional Group | Product Type |

| N-Acylation | R'COCl, Pyridine | Amino | N-Acyl Furan (Amide) |

| N-Alkylation | R'X | Amino | N-Alkyl Furan (Secondary Amine) |

| Diazotization | NaNO₂, HCl, 0-5 °C | Amino | Furan-2-diazonium salt (likely unstable) |

| Schiff Base Formation | R'CHO or R'COR" | Amino | Imine |

Side Chain Modifications and Polymerization Potential

The existing side chains offer further avenues for chemical transformation, and the molecule as a whole possesses features that suggest potential as a monomer for polymerization.

Side Chain Modifications: The methyl protons of the C4-acetyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then participate in aldol-type condensation reactions with various aldehydes or ketones, allowing for the extension of this side chain and the formation of α,β-unsaturated ketone systems. magritek.commasterorganicchemistry.comosti.gov

Polymerization Potential: Furan-containing polymers are of significant interest as bio-based materials. rsc.org Ethyl 4-acetyl-2-amino-5-methyl-3-furoate could potentially serve as a monomer in several polymerization strategies:

Polyamides: The molecule possesses both an amine and an ester group. Following hydrolysis of the ester to a carboxylic acid, the resulting amino acid-like structure could undergo self-condensation to form a polyamide. Alternatively, it could be co-polymerized with diacids (reacting with the amino group) or diamines (reacting with the activated carboxyl group) to produce novel polyamides.

Polyesters: The ester group could undergo enzyme-catalyzed transesterification with a diol, a method used for synthesizing other furan-based polyesters. rsc.org

Diels-Alder Polymerization: The furan ring itself can act as a diene in Diels-Alder reactions. Functionalization of the side chains to include a dienophile could lead to thermally reversible cross-linked polymers, a strategy employed for creating recyclable adhesives. researchgate.netutoronto.ca

Stability and Degradation Pathways

The stability of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is influenced by its susceptibility to hydrolysis, oxidation, and thermal stress.

Hydrolytic Stability: The ester linkage is the most probable point of initial degradation in aqueous environments. Under acidic or basic conditions, it can hydrolyze. wikipedia.org Basic conditions, in particular, may promote not only ester cleavage but also subsequent furan ring-opening, a known degradation pathway for aminofuran esters. nih.gov The compound is expected to have its greatest stability in neutral to slightly acidic aqueous solutions (pH 5-7) at room temperature. nih.gov

Oxidative Stability: The electron-rich furan ring, especially one activated by an amino group, is susceptible to oxidation. intermediateorgchemistry.co.uk Exposure to air and light, particularly in solution, can lead to the formation of peroxides and subsequent polymerization or decomposition products. intermediateorgchemistry.co.uk

Thermal Stability: While the solid compound may be relatively stable, at elevated temperatures, substituted furans can undergo thermal decomposition. researchgate.net Potential pathways include ring-opening isomerization or radical-induced decomposition, often initiated by the cleavage of the weakest bonds, such as the C-H bonds of the methyl group or bonds adjacent to the carbonyls. researchgate.netmdpi.com

| Condition | Stability | Likely Degradation Products |

| Strong Acid (aq), Heat | Low | Hydrolysis to furoic acid, potential ring decomposition. |

| Strong Base (aq), Heat | Very Low | Saponification of ester, probable ring cleavage to acyclic compounds. nih.gov |

| Neutral (aq), Ambient Temp | Moderate | Slow hydrolysis of the ester. |

| Air/Light Exposure | Low to Moderate | Oxidized and/or polymerized products. |

| High Temperature | Low | Ring-opened isomers, products of radical decomposition. researchgate.net |

Pharmacological and Biological Activity Profiles of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

General Overview of Furan-Based Bioactive Compounds

Furan (B31954) derivatives represent a significant and diverse class of heterocyclic compounds that are fundamental to medicinal chemistry. researchgate.netkpfu.ruresearchgate.net The furan ring, a five-membered aromatic structure containing one oxygen atom and four carbon atoms, serves as a core scaffold in numerous molecules that exhibit a wide spectrum of pharmacological activities. kpfu.runih.gov These compounds are not only found in various natural products, including plants and marine organisms, but are also synthesized for a range of applications. nih.govresearchgate.net

The biological significance of the furan nucleus is well-established, with derivatives demonstrating potent antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov Furthermore, research has identified furan-based compounds with analgesic, antitumor, anticonvulsant, and cardiovascular effects. kpfu.ruresearchgate.net The versatility of the furan scaffold allows for structural modifications, where even slight changes in the substitution pattern on the furan nucleus can lead to significant differences in biological activities. kpfu.ruchemsynthesis.com This adaptability makes furan a privileged structure in drug discovery, prompting medicinal chemists to continuously explore novel derivatives for enhanced therapeutic efficacy. chemsynthesis.com For instance, the well-known antibacterial agent nitrofurantoin (B1679001) is a furan derivative used in treating urinary tract infections. researchgate.net

Antimicrobial Research Investigations

While the broader class of furan derivatives is widely recognized for its antimicrobial potential, specific research focusing solely on the antimicrobial profile of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is not extensively documented in the available scientific literature. The 2-aminofuran structure is a known pharmacophore, and its derivatives have been investigated for various biological activities. researchgate.netresearchgate.net However, detailed studies outlining the specific efficacy and spectrum of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate against microbial pathogens are limited. The following subsections address the typical areas of antimicrobial investigation for furan compounds, noting the lack of specific data for the title compound.

Furan-containing compounds have been shown to be effective against a range of bacterial infections. researchgate.net For example, some 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. nih.gov Similarly, novel arylfuran derivatives have shown a broad spectrum of action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov However, specific studies detailing the antibacterial efficacy and spectrum of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, including data on minimum inhibitory concentrations (MIC) against various bacterial strains, are not found in the reviewed literature.

Several furan derivatives have been investigated for their potential as antiviral agents. kpfu.runih.gov For example, certain benzofuran (B130515) derivatives have shown promise as potent antiviral compounds. kpfu.ru The furan scaffold is present in molecules screened for activity against viruses such as influenza and HIV. scbt.com Despite the known antiviral potential within the furan family, specific research and data on the antiviral properties of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate have not been identified in the reviewed sources.

Anti-inflammatory Research Studies

Anti-inflammatory activity is a well-documented characteristic of many furan-based compounds. researchgate.netkpfu.runih.gov Specific derivatives have been shown to effectively reduce inflammation in various experimental models. researchgate.net For example, compounds such as 1-substituted 3-methyl furan are noted for their anti-inflammatory effects. researchgate.net Although the 2-aminofuran scaffold is of interest in medicinal chemistry, comprehensive studies and corresponding data tables focusing on the anti-inflammatory activity of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate are not present in the currently available literature.

Antioxidant Capacity Assessments

The antioxidant potential of furan derivatives has been another area of scientific inquiry, with several compounds demonstrating the ability to scavenge free radicals. kpfu.runih.gov For instance, a study on new C-2 and C-7 substituted benzo[b]furans explored their antioxidant profiles using established protocols. scbt.com While the furan nucleus contributes to the antioxidant properties of many derivatives, specific assessments and quantitative data on the antioxidant capacity of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate are not found in the reviewed scientific reports.

Antihypertensive and Diuretic Effects

Furan derivatives are recognized for their role in cardiovascular health, with some demonstrating potential to manage hypertension and act as diuretics. wisdomlib.org The furan nucleus is a key component in some cardiovascular drugs. researchgate.net While specific data for ethyl 4-acetyl-2-amino-5-methyl-3-furoate is limited, research on related structures provides insight into these potential effects.

A study on synthetic 5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acids revealed that some of these compounds exhibited potent natriuretic (urinary sodium excretion) activities in animal models. nih.gov This diuretic effect is a key mechanism for many antihypertensive drugs. Another review highlights that a series of 2-Macropto-4-substituted-Naphtho[2,1-b]furo[3,2-d]pyrimidines were screened for diuretic activity, with one compound showing a considerable effect when compared to the standard diuretic furosemide. utripoli.edu.ly

These findings suggest that the furan scaffold is a viable starting point for the development of new diuretic and potentially antihypertensive agents. The specific substitutions on the furan ring are critical in determining the level of activity. utripoli.edu.ly

Anti-cancer Research and Cytotoxicity Evaluations

The furan ring is a structural motif in many compounds investigated for their anti-cancer properties. wisdomlib.orgresearchgate.net Numerous studies on furan and benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov

For example, research on certain 2-furanone derivatives, which can be synthesized from furan-based starting materials, showed significant anti-cancer activity. nih.gov One such derivative, compound 3a, was active against multiple cell lines including leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, and breast cancer in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov

Similarly, newly synthesized carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anti-cancer potential against human cancer cell lines HepG2, Huh-7, and MCF-7. mdpi.com One compound, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a 20 µg/mL concentration. mdpi.com

Derivatives of benzofuran have also been a major focus. Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were synthesized and screened against lung (A549) and breast (MCF7) cancer cell lines. researchgate.net Compound 12b showed excellent activity against the A549 cell line with an IC50 value of 0.858 µM, while compound 10d was active against the MCF7 cell line with an IC50 of 2.07 µM. researchgate.net

Table 2: Examples of Cytotoxicity in Furan and Benzofuran Derivatives

| Compound Class | Cell Line(s) | Activity/Measurement |

|---|---|---|

| 2-Furanone derivative (3a) | Leukemia (SR), Colon (HCT-116), Breast (T-47D), etc. | Active in NCI-60 screen. nih.gov |

| Carbamothioyl-furan-2-carboxamide derivative | Hepatocellular Carcinoma (HepG2) | 33.29% cell viability at 20 µg/mL. mdpi.com |

| Benzofuran-2-carboxylic acid amide derivative (12b) | Lung (A549) | IC50 = 0.858 µM. researchgate.net |

These studies underscore the potential of the furan scaffold, as present in ethyl 4-acetyl-2-amino-5-methyl-3-furoate, as a template for designing new cytotoxic and anti-cancer agents.

Other Noteworthy Biological Activities (e.g., analgesic, anti-glaucoma, anti-ulcer)

The furan chemical family has been associated with a broad spectrum of other biological activities. utripoli.edu.lyresearchgate.net

Analgesic Activity: Furan derivatives have been reported to possess analgesic properties. researchgate.net

Anti-glaucoma Activity: The potential for furan derivatives to be used in anti-glaucoma medications has also been noted in reviews of the compound class. utripoli.edu.lyresearchgate.net

Anti-ulcer Activity: Specific furan derivatives have shown utility as anti-ulcer agents. wisdomlib.orgutripoli.edu.ly For instance, ranitidine, a well-known anti-ulcer drug, contains a furan ring and functions by reducing stomach acid production. wisdomlib.org This highlights the potential for furan-based compounds in treating gastrointestinal disorders. wisdomlib.org

While specific studies on ethyl 4-acetyl-2-amino-5-methyl-3-furoate for these particular activities are not prominent, the established profile of the furan class suggests these are viable areas for future investigation.

Structure-Activity Relationships (SAR) of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For furan derivatives, even slight changes in the type and position of substituents can dramatically alter their pharmacological effects. utripoli.edu.lyresearchgate.net

In the context of anti-cancer activity, SAR studies on various heterocyclic compounds have provided valuable insights. For 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cells. nih.gov A review of antimetastatic compounds highlighted that the amino group's ability to donate a hydrogen bond is often crucial for inhibitory activities against key signaling proteins. nih.gov This suggests that the 2-amino group on the furan ring of ethyl 4-acetyl-2-amino-5-methyl-3-furoate is likely a key determinant of its biological activity.

For benzofuran derivatives, the presence of halogen atoms has been shown to increase cytotoxicity, possibly due to the formation of halogen bonds. nih.gov In a study of carbamothioyl-furan-2-carboxamide derivatives, the nature of the substituent on an attached phenyl ring was key to explaining the differences in anti-cancer activity. mdpi.com

Regarding neuroprotective effects, SAR studies of benzofuran-2-carboxamide (B1298429) derivatives indicated that methyl (-CH3) and hydroxyl (-OH) substitutions at specific positions were important for exhibiting potent action against excitotoxic damage. nih.gov

Mechanisms of Action and Molecular Interactions of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

Receptor Binding Studies and Target Identification

There is no available scientific literature detailing receptor binding studies or specific molecular target identification for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. The biological receptors with which this compound may interact remain uncharacterized.

Ligand-Receptor Interactions and Binding Affinity

Information regarding the ligand-receptor interactions and the binding affinity of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is not available. Studies that would elucidate the specific binding sites, the types of chemical bonds formed (e.g., hydrogen bonds, van der Waals forces), and the dissociation constant (Kd) or inhibition constant (Ki) have not been reported.

Table 1: Receptor Binding Affinity of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

| Receptor Target | Binding Affinity (Ki/Kd) | Assay Conditions |

|---|

Enzyme Inhibition Studies

No specific enzyme inhibition studies for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate have been published. nih.govlibretexts.org Therefore, its potential to act as an inhibitor for any specific enzyme, the nature of such inhibition (e.g., competitive, non-competitive), and its potency (e.g., IC50 value) are unknown. libretexts.orgwikipedia.orgyoutube.com Furan (B31954) derivatives, in general, have been investigated for various biological activities, which can include enzyme inhibition, but specific data for this compound is absent. nih.govnih.govnih.gov

Table 2: Enzyme Inhibition Profile of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

| Enzyme Target | IC50 / Ki | Type of Inhibition |

|---|

Cellular Pathway Modulation and Signaling Cascade Effects

There are no research findings that describe the effects of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate on cellular pathways or signaling cascades. While some furan-containing compounds have been shown to modulate pathways such as MAPK and PPAR-γ, or affect processes like apoptosis, it is not possible to extrapolate these findings to the specific compound without direct experimental evidence. nih.govnih.gov

Pharmacokinetics and Biotransformation

The pharmacokinetic profile and biotransformation of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate have not been documented in the available scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific data on the absorption, distribution, metabolism, and excretion (ADME) of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate are not available. General properties of related compounds, such as furoate esters, suggest they can be absorbed, but compound-specific data is necessary for accurate characterization. thegoodscentscompany.com

Table 3: ADME Properties of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

| ADME Parameter | Value / Description |

|---|---|

| Absorption | |

| Bioavailability | Data not available |

| Tmax | Data not available |

| Distribution | |

| Volume of Distribution | Data not available |

| Protein Binding | Data not available |

| Metabolism | |

| Primary Metabolic Site | Data not available |

| Excretion | |

| Half-life | Data not available |

Metabolic Pathways and Metabolite Identification (e.g., Furoic Acid Metabolism)

The metabolic pathways of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate have not been elucidated. It is plausible that hydrolysis of the ester group could occur, potentially leading to a furoic acid derivative. The metabolism of 2-furoic acid itself has been studied in microorganisms like Pseudomonas putida, where it is degraded aerobically. wikipedia.orgnih.govfrontiersin.org However, the specific metabolites of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate in biological systems have not been identified.

In Vivo Studies and Bioavailability

Currently, there is a significant gap in the scientific literature regarding in vivo studies and the bioavailability of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. Extensive searches of chemical databases and scientific research repositories have not yielded any published data on the absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound in any living organism. Consequently, parameters such as its oral bioavailability, plasma concentration profile, and tissue distribution remain uncharacterized.

Cellular Uptake and Intracellular Localization

There is no available scientific literature detailing the cellular uptake mechanisms or the intracellular localization of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. Investigations into how this compound permeates the cell membrane—whether through passive diffusion, active transport, or other mechanisms—have not been reported. Similarly, its subsequent distribution within the cell, such as its potential accumulation in specific organelles like the mitochondria or nucleus, remains unknown.

Preclinical Efficacy Studies and Animal Models

A thorough review of published research reveals a lack of preclinical efficacy studies for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. There are no documented investigations using animal models to assess the therapeutic potential of this compound for any disease state. As a result, its efficacy, dose-response relationships, and potential therapeutic window have not been established.

Applications and Future Research Directions of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

Pharmaceutical Development as a Building Block and Active Pharmaceutical Ingredient (API)

The furan (B31954) nucleus is a prominent feature in numerous biologically active compounds, making furan derivatives a subject of intense research in medicinal chemistry. ijabbr.comresearchgate.net These compounds are recognized for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.gov The structure of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, containing a 2-aminofuran core, positions it as a valuable scaffold for the synthesis of novel pharmaceutical agents.

As a building block , this compound can be utilized in the synthesis of more complex molecules with enhanced biological activity. The amino and acetyl groups on the furan ring offer reactive sites for further chemical modifications, allowing for the creation of a diverse library of derivatives. ijabbr.com For instance, the 2-aminofuran moiety can be a precursor for the synthesis of fused heterocyclic systems, which are often associated with potent therapeutic effects. researchgate.net

As a potential Active Pharmaceutical Ingredient (API) , the inherent biological activities of the furan ring could be harnessed. Research on similar furan derivatives has demonstrated their efficacy against various pathogens and cancer cell lines. nih.gov Future research could focus on screening Ethyl 4-acetyl-2-amino-5-methyl-3-furoate and its derivatives for specific therapeutic actions.

Table 1: Potential Pharmaceutical Applications of Furan Scaffolds

| Therapeutic Area | Potential Application of Furan Derivatives | Key Structural Features |

|---|---|---|

| Oncology | Anticancer agents | The furan ring can be incorporated into molecules that inhibit tumor growth. nih.gov |

| Infectious Diseases | Antibacterial and antifungal agents | Furan-containing compounds have shown broad-spectrum antimicrobial activity. ijabbr.commdpi.com |

| Inflammation | Anti-inflammatory agents | Derivatives of furan have been found to possess anti-inflammatory properties. nih.gov |

| Virology | Antiviral agents | The furan scaffold is present in some antiviral drugs. researchgate.net |

Agricultural Applications (e.g., Biopesticides, Plant Growth Regulators)

In the agricultural sector, the development of effective and environmentally benign pesticides and plant growth regulators is a continuous effort. The structural analog of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, is known to be an important intermediate in the synthesis of agrochemicals. nih.gov This suggests a similar potential for the furan derivative.

Furan-containing compounds have been investigated for their biopesticidal properties, including molluscicidal activity. ijsrst.com The biological activity of these compounds could be harnessed to develop new pesticides that are effective against a range of agricultural pests.

Furthermore, the influence of furan derivatives on biological systems suggests their potential use as plant growth regulators . By modifying the structure of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, it may be possible to develop compounds that can enhance crop yield, improve stress tolerance, or regulate other aspects of plant development.

Role as a Chemical Intermediate in Complex Organic Synthesis

Substituted furans are recognized as pivotal building blocks for the creation of functional materials and pharmaceutical agents. acs.org The unique reactivity of the furan ring, combined with the functional groups present in Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, makes it a valuable chemical intermediate for complex organic synthesis.

The furan moiety can participate in various chemical transformations, including cycloaddition reactions and electrophilic substitutions, allowing for the construction of intricate molecular architectures. rsc.org The amino and acetyl groups provide handles for a wide range of chemical modifications, enabling the synthesis of a diverse array of downstream products. This versatility makes it a valuable tool for synthetic chemists in academia and industry. acs.org

Material Science and Polymer Chemistry Applications

Furan derivatives are increasingly being explored for their use in material science and polymer chemistry , primarily due to their derivation from renewable resources. researchgate.net The polymerization of furan-based monomers can lead to the formation of a variety of macromolecular materials, including polyesters and resins.

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate could potentially serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The reactive functional groups on the molecule could be exploited to create cross-linked polymers with unique thermal and mechanical properties. Furan-containing polymers are being investigated for applications in organic electronics and as components of composite materials.

Table 2: Potential Material Science Applications of Furan-Based Polymers

| Application Area | Type of Furan-Based Material | Potential Advantage |

|---|---|---|

| Organic Electronics | Conjugated furan-containing polymers | Tunable electronic properties. |

| Composite Materials | Furan-based resins | High thermal stability and chemical resistance. |

| Thermally Reversible Materials | Polymers utilizing the Diels-Alder reaction of furans | Self-healing and recyclable materials. |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism , the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The furan ring is a well-known bioisostere for other aromatic rings such as benzene, thiophene (B33073), and pyridine. researchgate.net

The furan ring in Ethyl 4-acetyl-2-amino-5-methyl-3-furoate can be considered a bioisosteric replacement for a phenyl or thiophene ring in existing drug molecules. This substitution can lead to compounds with altered biological activity, improved metabolic stability, or reduced toxicity. nih.gov Medicinal chemists can strategically utilize this compound or its derivatives to explore new chemical space and develop novel drug candidates with optimized properties. The thoughtful application of bioisosteric replacement can be a powerful tool in lead optimization. nih.gov

Advanced Drug Delivery Systems Integration

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. Furan-functionalized polymers have shown promise in the creation of nanoparticles for targeted drug delivery. nih.govutoronto.ca

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate can be incorporated into polymer backbones to create amphiphilic copolymers. nih.gov These copolymers can self-assemble into nanoparticles in aqueous environments, encapsulating hydrophobic drugs within their core. nih.govutoronto.ca The furan moieties on the surface of these nanoparticles can be further functionalized, for example, by attaching targeting ligands such as antibodies, to achieve site-specific drug delivery. utoronto.ca This approach can improve the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity. nih.gov

Nanotechnology Applications

The field of nanotechnology offers exciting opportunities for the application of novel chemical compounds. Furan derivatives are being utilized in the synthesis of various nanomaterials, including silver nanoparticles. These furan-stabilized nanoparticles can act as effective catalysts in organic reactions.

The unique structure of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate could be exploited in the synthesis and stabilization of various types of nanoparticles. Furthermore, furan-containing molecules are being investigated for their role in the development of nanomedicine, where they can be part of nanocarriers for drug delivery or act as imaging agents. mdpi.com The integration of this compound into nanotechnological platforms could lead to advancements in catalysis, diagnostics, and therapeutics.

Emerging Therapeutic Areas and Unexplored Potential of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

While direct research into the therapeutic applications of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is in its nascent stages, the structural motifs present in the molecule, namely the substituted furan ring and the 2-amino-3-carboxylate functionality, are found in a variety of compounds with significant biological activities. The exploration of these related compounds provides a roadmap for future investigation into the potential of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate in several emerging therapeutic areas.

The furan nucleus is a core component of numerous natural and synthetic molecules with a broad spectrum of pharmacological properties. researchgate.net Derivatives of furan are recognized for their potential in treating a range of conditions, highlighting the promise of this heterocyclic system in medicinal chemistry. researchgate.net The presence of amino and acetyl groups as substituents can further modulate the biological activity, as seen in various multi-fused compounds incorporating furo[3,2-g]chromenes. researchgate.net

One of the most promising areas of investigation for furan derivatives is oncology. For instance, novel amide derivatives of C-12 non-acetal deoxoartemisinin (B1224473), which contains a furan-like ring, have demonstrated potent in vitro anticancer activity against several human cancer cell lines. nih.gov Similarly, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxicity against HeLa and HepG2 cancer cell lines. orientjchem.org One particular derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited notable activity against the HeLa cell line. orientjchem.org These findings suggest that the furan scaffold is a viable starting point for the design of new anticancer agents. The unexplored potential of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate in this area warrants investigation, particularly its activity against various cancer cell lines and its mechanism of action.

Another significant area of unexplored potential is in the development of novel antimicrobial agents. Amino acid derivatives, in general, are known to be crucial for the antimicrobial activity of many compounds, often acting as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov Furan derivatives have also been investigated for their antibacterial and antifungal properties. researchgate.net For example, certain 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Given the 2-amino-substituent on the furan ring of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, it is plausible that this compound and its derivatives could exhibit antimicrobial properties. Future research could focus on screening against a panel of pathogenic bacteria and fungi.

The nervous system represents another frontier for the application of furan-containing compounds. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and shown to possess neuroprotective and antioxidant activities. nih.gov Specifically, some of these compounds offered considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neuronal cells. nih.gov This suggests that the furan nucleus can serve as a scaffold for developing agents that combat neurodegenerative processes. The potential of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate in this domain remains entirely unexplored and presents an exciting avenue for future research, particularly in the context of neurodegenerative diseases.

Furthermore, the general class of 2-aminofuran and 3-aminofuran derivatives has been the subject of extensive chemical and biological studies. researchgate.net These studies have revealed a wide range of reactions and biological properties, suggesting that the core structure of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is amenable to chemical modification to generate libraries of new compounds for biological screening. The synthesis of derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones with amino acids has been explored to create linkers for other drug moieties, indicating the versatility of the furanone scaffold. rsc.org

The table below summarizes the potential therapeutic areas for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate based on the activities of structurally related compounds.

| Therapeutic Area | Findings in Structurally Related Compounds | Potential for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate |

| Oncology | Novel amide derivatives of deoxoartemisinin show potent in vitro anticancer activity. nih.gov Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibit cytotoxicity against HeLa and HepG2 cell lines. orientjchem.org | Potential as a scaffold for novel anticancer agents. |

| Antimicrobial | Amino acid derivatives are key to the activity of many antimicrobial agents. nih.gov Certain furan derivatives show activity against Staphylococcus aureus and Candida tenuis. mdpi.com | Potential for development as a novel antibacterial or antifungal agent. |

| Neuroprotection | Benzofuran-2-carboxamide (B1298429) derivatives exhibit neuroprotective and antioxidant effects. nih.gov | Potential as a lead compound for agents targeting neurodegenerative diseases. |

Analytical Methodologies for Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool in chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly relevant.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally labile compounds. Given the structure of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, which includes polar functional groups (amino, acetyl, and ester) and a heterocyclic furan (B31954) ring, HPLC is a highly suitable method for its purity assessment and quantification. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, methods for analogous structures, such as substituted thiophene (B33073) carboxylic acid esters, provide a strong basis for method development. nih.gov

A reversed-phase HPLC method would likely be the primary choice. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Potential HPLC Parameters:

A hypothetical HPLC method for the analysis of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate could be developed based on methods for similar compounds. For instance, the analysis of a structurally related thiophene derivative, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, was achieved using both normal-phase and reversed-phase HPLC. nih.gov The reversed-phase method for its acid metabolite utilized a C18 column with a mobile phase of water, methanol, and phosphoric acid, with UV detection. nih.gov

Below is an interactive data table outlining potential starting conditions for developing an HPLC method for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate.

| Parameter | Suggested Condition | Rationale/Considerations |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) | The organic modifier percentage can be optimized for desired retention time. A buffer will control the ionization of the amino group. |

| Elution | Isocratic or Gradient | Isocratic elution is simpler, but a gradient may be necessary to separate impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | The conjugated system in the furan ring and acetyl group should provide strong UV absorbance. nih.gov |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | To ensure reproducibility of retention times. |

This table presents hypothetical starting parameters for method development and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the volatility of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate may be limited due to its molecular weight and polar functional groups, GC-MS analysis could be feasible, potentially after a derivatization step to increase volatility and thermal stability.

The analysis of furan and its derivatives in food matrices is often performed using headspace or solid-phase microextraction (SPME) coupled with GC-MS. mdpi.comnih.govrestek.com These techniques are designed for highly volatile compounds and may need modification for the target compound.

Derivatization:

The primary amino group in Ethyl 4-acetyl-2-amino-5-methyl-3-furoate can be a site for derivatization to improve its chromatographic behavior. Common derivatizing agents for amino groups in GC-MS analysis include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). nih.gov

Potential GC-MS Parameters:

The following table outlines potential GC-MS conditions for the analysis of derivatized Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, based on general methods for similar compounds.

| Parameter | Suggested Condition | Rationale/Considerations |

| Column | Non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5) | Provides good separation for a wide range of compounds. mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert carrier gas compatible with MS detectors. mdpi.com |

| Injection Mode | Split or Splitless | Splitless injection is preferred for trace analysis. |

| Inlet Temperature | 250-280 °C | High enough to ensure complete volatilization without causing degradation. mdpi.com |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | To ensure good separation of the analyte from any impurities or derivatizing agent byproducts. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Detector | Quadrupole or Ion Trap | Common mass analyzers for GC-MS systems. |

| Scan Range | m/z 50-400 | To cover the expected mass range of the derivatized compound and its fragments. |

This table presents hypothetical starting parameters that would require optimization.

Electrophoretic Methods

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a compound like Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, which possesses a basic amino group, CE can be a powerful analytical tool. The amino group can be protonated in an acidic buffer, allowing the molecule to migrate in an electric field.

Research on the separation of furan derivatives by capillary zone electrophoresis (CZE) has demonstrated its effectiveness. nih.gov In one study, a mixture of nine furan derivatives was successfully separated using a phosphate buffer at a low pH. nih.gov The addition of organic modifiers like acetonitrile and the use of cyclodextrins were shown to improve resolution and efficiency. nih.gov

For chiral purity assessment, cyclodextrin-modified micellar capillary electrophoresis has been used for the enantiomeric separation of hydrophobic furan derivatives. nih.gov

Potential Capillary Electrophoresis Parameters:

| Parameter | Suggested Condition | Rationale/Considerations |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) | Standard capillary for CE. |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH | The pH will determine the charge state of the analyte. A low pH would ensure the amino group is protonated. nih.gov |

| Applied Voltage | 15-30 kV | Higher voltage generally leads to faster separations. nih.gov |

| Detection | UV-Vis Detector (e.g., at 214 nm or 254 nm) | Common detection method for CE. |

| Capillary Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Additives | Organic modifiers (e.g., acetonitrile) or cyclodextrins | Can improve solubility and selectivity. nih.govnih.gov |

This table outlines potential starting conditions for CE method development.

Spectrophotometric Assays

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The conjugated π-system of the furan ring, along with the acetyl and ester functional groups in Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, is expected to result in characteristic UV absorbance.

Studies on furan derivatives have shown that they exhibit absorbance peaks in the UV region. For example, furfural (B47365) and hydroxymethylfurfural have absorbance maxima around 278-284 nm. nih.gov The specific absorbance maximum (λmax) for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate would need to be determined experimentally by scanning a dilute solution of the pure compound over a range of wavelengths.

While spectrophotometry is a valuable tool for determining the concentration of a pure sample, it lacks the specificity of chromatographic methods when analyzing mixtures, as other compounds may absorb at similar wavelengths.

Quantitative Analysis Techniques

For the quantitative analysis of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, HPLC with UV detection is likely the most robust and widely applicable technique. Once a suitable HPLC method is developed and validated, it can be used to determine the concentration of the compound in various samples.

Calibration Curve:

A standard calibration curve would be constructed by preparing a series of solutions of the pure compound at known concentrations. The peak area of the analyte from the HPLC chromatograms is then plotted against the corresponding concentration. The concentration of the compound in an unknown sample can be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.

Method Validation:

A quantitative HPLC method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

By employing these analytical methodologies, researchers can effectively characterize Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, assess its purity, and develop reliable quantitative assays for its study.

Computational Chemistry and Molecular Modeling of Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate

Molecular Docking and Ligand-Target Interactions Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used in drug discovery to understand how a ligand, such as Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, might interact with a biological target, typically a protein or enzyme. The analysis involves calculating the binding energy and analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Despite the utility of this method, no specific molecular docking studies featuring Ethyl 4-acetyl-2-amino-5-methyl-3-furoate have been published. Research on other substituted furoates, like fluticasone (B1203827) furoate, has utilized molecular modeling to understand receptor binding, but these findings are specific to their respective structures and biological targets and cannot be extrapolated to the title compound. nih.govnih.gov Similarly, while docking studies have been performed on various aminofuran and aminothiophene derivatives to explore their potential as inhibitors for different enzymes, none have included Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. nih.govmdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO-LUMO energies, molecular electrostatic potential) and reactivity of molecules. DFT calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

A search of the available literature did not yield any studies that have performed DFT calculations specifically on Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. While DFT has been applied to analyze the conformational and energetic properties of other furoate-containing molecules and various heterocyclic systems, this level of detailed electronic structure analysis for Ethyl 4-acetyl-2-amino-5-methyl-3-furoate has not been reported. biorxiv.orgnih.govresearchgate.net

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a compound like Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, it could either be part of a library being screened or serve as a starting point (a "hit" or "lead") for optimization. Lead optimization involves modifying the chemical structure of a promising compound to improve its potency, selectivity, and pharmacokinetic properties.

There is no evidence in the scientific literature of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate being used as a lead compound in an optimization campaign or being identified as a hit from a virtual screening effort. The process of lead optimization is a critical part of drug discovery, but it has not been documented for this specific molecule.

Compound Information

Conclusion and Future Outlook for Ethyl 4 Acetyl 2 Amino 5 Methyl 3 Furoate Research

Summary of Key Research Findings and Current State of Knowledge

Currently, there is a notable absence of published research dedicated specifically to Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. Its existence is primarily documented in chemical databases and supplier catalogs, which provide basic physicochemical properties.

| Property | Value |

| CAS Number | 99076-38-7 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Alternate Names | ethyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate |

This data is compiled from chemical supplier databases. scbt.com

The broader family of furan (B31954) derivatives, however, is well-established in various fields. Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemsynthesis.comresearchgate.netnih.gov For instance, derivatives of 2-aminofurans, the class to which Ethyl 4-acetyl-2-amino-5-methyl-3-furoate belongs, are known to be versatile building blocks in organic synthesis. nih.govnih.gov They can undergo various reactions to form more complex heterocyclic systems, some of which have shown biological activity. nih.gov

Identification of Research Gaps and Challenges

The primary research gap is the complete lack of studies on the biological activity and potential applications of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate. While related compounds, such as other 2-aminofuran esters, have been investigated for their medicinal properties, this specific derivative remains unexplored. nih.gov

Key Research Gaps:

Biological Screening: No studies have been published on the antimicrobial, antifungal, anticancer, or other biological activities of this compound.

Pharmacological Profile: The pharmacokinetic and pharmacodynamic properties are unknown.

Synthetic Methodology: While general methods for synthesizing 2-aminofurans exist, specific optimization for the synthesis of this compound is not documented in research literature. nih.govnih.gov

Material Science Applications: There is no information regarding its potential use as a monomer or an intermediate in polymer chemistry.

The main challenge for researchers is the lack of foundational data. Without initial screening results or theoretical studies, there is little to guide more in-depth investigation.

Proposed Future Research Avenues and Collaborative Opportunities

The unexplored nature of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate presents a fertile ground for new research initiatives.

Future Research Directions:

Synthesis and Characterization: A detailed study on an efficient and scalable synthesis of the compound, followed by comprehensive spectroscopic and crystallographic characterization.

Computational Studies: In silico modeling to predict potential biological targets and physicochemical properties, which could guide experimental work.

Biological Activity Screening: A broad-based screening of the compound against a variety of cell lines (cancerous and microbial) to identify any potential therapeutic effects.

Derivatization: Synthesis of a library of derivatives by modifying the functional groups (acetyl, amino, and ester) to explore structure-activity relationships.

Collaboration between synthetic organic chemistry labs for compound preparation and pharmacology or microbiology departments for biological testing would be highly beneficial. Such interdisciplinary projects could efficiently explore the potential of this and related furan compounds.

Translational Research Prospects and Industrial Implications

Given the wide range of applications for furan derivatives, the translational potential of Ethyl 4-acetyl-2-amino-5-methyl-3-furoate, though currently speculative, could be significant. chemsynthesis.comresearchgate.netnih.gov

Potential Industrial Implications:

Pharmaceuticals: If found to possess significant biological activity, it could serve as a lead compound for the development of new drugs. Furan derivatives have been investigated for anti-inflammatory and cardiovascular effects. researchgate.net

Agrochemicals: Many heterocyclic compounds are used as herbicides, fungicides, and insecticides. nih.gov This compound could be screened for such properties.

Material Science: Furan-based polymers are known for their thermal stability and chemical resistance. scbt.com This molecule could potentially be explored as a monomer for novel polymers.

Dyes and Pigments: Certain furan derivatives are used as intermediates for dyes and optical brighteners. chemsynthesis.com

Q & A

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Cross-validate experimental H NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software). For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign coupling patterns. If crystallographic data exists, overlay experimental and computed structures to identify conformational discrepancies .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER or GROMACS) can model solvation effects. Validate predictions with cyclic voltammetry or UV-Vis spectroscopy .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

- Methodological Answer : Synthesize analogs with variations in the acetyl, amino, or methyl groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate substituent effects with IC values. Use QSAR models (CoMFA or CoMSIA) to identify critical pharmacophores. Pair with molecular docking (AutoDock Vina) to predict binding modes against target proteins .

Q. What methodologies are suitable for studying environmental degradation pathways?

- Methodological Answer : Conduct hydrolysis studies under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 25–50°C. Monitor degradation products via LC-MS/MS and identify intermediates using high-resolution mass spectrometry (HRMS). For photodegradation, expose solutions to UV light (254 nm) and analyze via GC-MS. Compare kinetics using pseudo-first-order models .

Q. How can solubility and stability in aqueous media be enhanced for formulation studies?

- Methodological Answer : Use co-solvents (PEG 400, propylene glycol) or surfactants (polysorbate 80) in solubility enhancement studies. For stability, perform forced degradation (thermal, oxidative) and analyze degradation products. Consider cyclodextrin inclusion complexes or nanoemulsions to improve bioavailability. Monitor pH-dependent stability using potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.